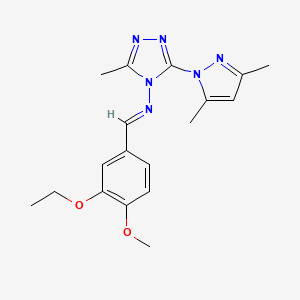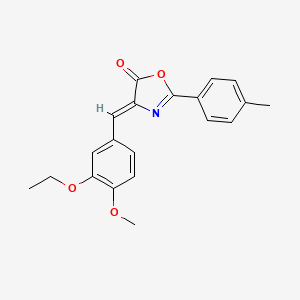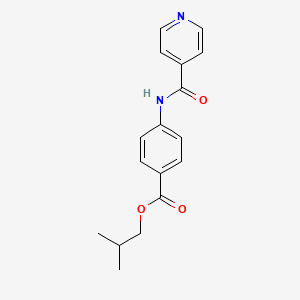![molecular formula C18H20N2O4 B5559871 2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)
2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves multistep reactions starting from primary compounds, as illustrated by the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol (Yang Man-li, 2008). Another example includes the synthesis and characterization of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, highlighting the importance of reaction conditions in achieving high yields (Gao Yonghong, 2009).
Molecular Structure Analysis
Molecular structure characterization often employs spectroscopic techniques and crystallography. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide was determined, revealing the extended conformation of the 2-acetylaminoacetamide moiety and highlighting stereochemical aspects relevant to anticonvulsant activities (A. Camerman et al., 2005). Similarly, the synthesis and crystal structure characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was described, with dimer formation via C‒H···O interactions (Da-jie Mao et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds similar to 2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide are influenced by their molecular structure. For example, the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrated the impact of structural modifications on antioxidant activity, with certain derivatives showing remarkable activity due to specific substituents (C. Gopi, M. Dhanaraju, 2020).
Physical Properties Analysis
The physical properties of compounds in this class can be characterized through spectroscopic and computational studies, such as those conducted on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol, where X-ray single-crystal analysis and density functional modelling were used to investigate the optimized geometrical structures, atomic charges, and thermodynamic properties (C. T. Zeyrek et al., 2015).
Chemical Properties Analysis
The chemical properties are closely related to the molecular structure and physical characteristics of the compounds. Studies like the synthesis, molecular structure, spectroscopic, and theoretical analysis of (E)-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol provide insight into the electronic properties, potential energy surface scans, and predicted nonlinear optical properties, showcasing the complex interplay between structure and reactivity (C. T. Zeyrek et al., 2015).
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry
- Intermediate in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a similar compound, is used in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is performed using immobilized lipase (Magadum & Yadav, 2018).
- Synthesis and Structural Characterization : Various acetamide derivatives, including those with phenoxyacetamide moieties, have been synthesized and structurally characterized, providing insights into their chemical properties and potential applications (Rani, Pal, Hegde, & Hashim, 2016).
Pharmacology
- Potential Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Agents : Certain acetamide derivatives have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).
Agricultural Chemistry
- Herbicide Metabolism and Safety Studies : Chloroacetamide herbicides, structurally related to the compound , have been extensively studied for their metabolism and potential carcinogenicity, which is critical for agricultural safety and environmental impact assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-ethoxy-4-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-17-10-14(11-19-22)7-8-16(17)24-12-18(21)20-15-6-4-5-13(2)9-15/h4-11,22H,3,12H2,1-2H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHBPSWHOFRPH-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)
![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)


![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)


![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)
![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)

